molecular formula C21H20N4O3S B6427248 1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2097873-43-1

1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B6427248
CAS No.: 2097873-43-1
M. Wt: 408.5 g/mol
InChI Key: RALRTFUEGLMJAU-UHFFFAOYSA-N
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Description

This compound features a benzodiazole core linked to a pyrrolidin-3-yl group substituted with a benzenesulfonyl moiety bearing a 2-methyl-1,3-oxazol-4-yl substituent. The benzodiazole scaffold is known for its pharmacological versatility, including antiviral and enzyme inhibitory activities .

Properties

IUPAC Name

4-[4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-23-20(13-28-15)16-6-8-18(9-7-16)29(26,27)24-11-10-17(12-24)25-14-22-19-4-2-3-5-21(19)25/h2-9,13-14,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALRTFUEGLMJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of hCAs affects various biochemical pathways. hCAs are involved in critical physiological processes such as fluid secretion, respiration, and pH regulation. By inhibiting these enzymes, F6559-1235 can potentially influence these processes.

Result of Action

The molecular and cellular effects of F6559-1235’s action primarily stem from its inhibition of hCAs. This inhibition can lead to changes in the physiological processes regulated by these enzymes, potentially resulting in therapeutic effects.

Biological Activity

The compound 1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (CAS Number: 2380178-00-5) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of 408.5 g/mol . The structure comprises a benzodiazole core, which is known for its diverse biological activities, and a sulfonyl group attached to a pyrrolidine derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those containing the benzodiazole moiety. The compound in focus exhibits promising antibacterial and antifungal activities.

Antibacterial Studies

A study conducted by Kathrotiya and Patel (2013) synthesized various benzimidazole derivatives and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant activity, with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against pathogens such as S. aureus and E. coli .

Antifungal Studies

In addition to antibacterial properties, compounds similar to the one being studied have shown antifungal activity against Candida albicans. For instance, derivatives with specific functional groups demonstrated MIC values lower than standard antifungal agents .

Anticancer Potential

The benzodiazole scaffold is known for its anticancer properties. Research indicates that compounds with this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications in its structure. For instance:

  • Substituents on the benzene ring : Altering the position and type of substituents can enhance or reduce biological activity.
  • Pyrrolidine moiety : The presence of this five-membered ring contributes to the overall pharmacological profile by affecting solubility and receptor binding affinity.

Case Study 1: Antibacterial Efficacy

In an experimental setup evaluating the antibacterial efficacy of related compounds, several derivatives were tested against Staphylococcus aureus. The study found that compounds with similar structural features exhibited notable inhibition rates compared to traditional antibiotics .

Case Study 2: Anticancer Activity

A case study involving a series of benzodiazole derivatives revealed that certain compounds led to significant apoptosis in cancer cell lines. The mechanisms involved included mitochondrial dysfunction and caspase activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Linked Heterocycles

Compound 1a/1b () :

  • Structure : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
  • Key Differences : Replaces the benzenesulfonyl-oxazolyl group with a phenylethyl-pyrrolidine and oxadiazole-pyridyl system.
  • Activity : Demonstrates antiviral properties, likely due to the oxadiazole-pyridyl motif enhancing π-π stacking with viral enzymes. The phenylethyl group may reduce solubility compared to the sulfonyl group in the target compound .

Target Compound :

  • The benzenesulfonyl group improves aqueous solubility, while the oxazole ring offers metabolic stability over oxadiazole .
Benzodiazole Derivatives ()

Example : 1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole.

  • Structure : Substituted with fluoropentyl and naphthalenyl groups.
  • However, the absence of a sulfonyl-pyrrolidine moiety reduces polarity, which may limit solubility .

Target Compound :

  • The sulfonyl-pyrrolidine linker balances lipophilicity and solubility, making it more suitable for systemic applications than fluoropentyl analogs.
Pyrazoline-Based Analogs ()

Example : 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.

  • Structure : Pyrazoline core with biphenyl and methoxyphenyl substituents.
  • Activity : Exhibits analgesic properties due to pyrazoline’s ability to modulate COX enzymes.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Activity Solubility (Predicted)
Target Compound 1H-1,3-Benzodiazole Benzenesulfonyl-oxazolyl-pyrrolidine Antiviral (inferred) Moderate-High
1a/1b () 1,2,4-Oxadiazole Phenylethyl-pyrrolidine, pyridyl Antiviral Low-Moderate
Fluoropentyl-Benzodiazole 1H-1,3-Benzodiazole 5-Fluoropentyl, naphthalenyl Not reported Low
Pyrazoline () Pyrazoline Biphenyl, methoxyphenyl Analgesic Low

Research Findings and Implications

  • SAR Insights : The sulfonyl group in the target compound enhances solubility compared to phenylethyl (1a/1b) or fluoropentyl () substituents. The oxazole ring may improve metabolic stability over oxadiazole .
  • Further studies should prioritize enzymatic assays and pharmacokinetic profiling.

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